Azoic Diazo Component 24 (Salt) Azoic Diazo Component 24 (Salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16800694
InChI: InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2
SMILES:
Molecular Formula: C30H28Cl4N6O6Zn
Molecular Weight: 775.8 g/mol

Azoic Diazo Component 24 (Salt)

CAS No.:

Cat. No.: VC16800694

Molecular Formula: C30H28Cl4N6O6Zn

Molecular Weight: 775.8 g/mol

* For research use only. Not for human or veterinary use.

Azoic Diazo Component 24 (Salt) -

Specification

Molecular Formula C30H28Cl4N6O6Zn
Molecular Weight 775.8 g/mol
IUPAC Name zinc;4-benzamido-2,5-dimethoxybenzenediazonium;tetrachloride
Standard InChI InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2
Standard InChI Key LLARVKAOQLUCQI-UHFFFAOYSA-L
Canonical SMILES COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Azoic Diazo Component 24 (Salt) is defined by the molecular formula C30H28Cl4N6O6Zn\text{C}_{30}\text{H}_{28}\text{Cl}_4\text{N}_6\text{O}_6\text{Zn}, as confirmed by PubChem and commercial suppliers . Its IUPAC name, zinc;4-benzamido-2,5-dimethoxybenzenediazonium;tetrachloride, reflects its coordination complex structure, which comprises two diazonium groups bonded to a benzamido scaffold with methoxy substituents, stabilized by zinc chloride counterions . The compound’s synonyms include Fast Blue RR Salt and 4-Benzamido-2,5-dimethoxybenzenediazonium Salt Zinc Chloride, terms frequently used in industrial and biochemical contexts .

Table 1: Key Identifiers of Azoic Diazo Component 24 (Salt)

PropertyValueSource
CAS Number55663-99-5
Molecular Weight775.8 g/mol
Molecular FormulaC30H28Cl4N6O6Zn\text{C}_{30}\text{H}_{28}\text{Cl}_4\text{N}_6\text{O}_6\text{Zn}
SynonymsFast Blue RR Salt, B0785

Structural Analysis

The compound’s 2D and 3D structural models reveal a planar diazonium core (N+N-\text{N}^+≡\text{N}-) linked to a benzamido group (C6H5CONH\text{C}_6\text{H}_5\text{CONH}-) at the 4-position, with methoxy (OCH3-\text{OCH}_3) groups at the 2- and 5-positions of the benzene ring . The zinc chloride counterions (ZnCl2\text{ZnCl}_2) stabilize the positively charged diazonium moieties through ionic interactions, enhancing solubility in polar solvents like water and dimethyl sulfoxide (DMSO) . X-ray crystallography studies indicate a tetrahedral coordination geometry around the zinc center, which contributes to the compound’s thermal stability up to 200°C .

Physicochemical Properties and Stability

Solubility and Reactivity

Azoic Diazo Component 24 (Salt) exhibits high solubility in aqueous solutions (up to 50 mg/mL at 25°C) and polar aprotic solvents such as DMSO and dimethylformamide (DMF) . Its reactivity is dominated by the diazonium group, which undergoes rapid coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes . This property is exploited in textile dye synthesis, where it serves as a diazo precursor for vibrant, lightfast colors .

Stability Considerations

The compound is light-sensitive, requiring storage in amber glass containers at 2–8°C to prevent photolytic degradation . Thermal decomposition occurs above 200°C, releasing nitrogen gas (N2\text{N}_2) and zinc oxide (ZnO\text{ZnO}) as byproducts . In aqueous solutions, stability is pH-dependent; it remains intact under mildly acidic conditions (pH 4–6) but hydrolyzes in alkaline environments (pH > 8) .

Table 2: Physicochemical Properties

PropertyValue/CharacteristicsSource
Solubility in Water50 mg/mL at 25°C
Thermal Decomposition>200°C
pH Stability Range4–6
Storage Conditions2–8°C, protected from light

Applications in Biochemical and Industrial Research

Biochemical Assays and Enzyme Studies

In biochemistry, Azoic Diazo Component 24 (Salt) is widely used to detect enzyme activity, particularly peroxidases and phosphatases . For example, it couples with 4-aminoantipyrine in the presence of horseradish peroxidase (HRP) to form a colored quinone-imine complex, enabling spectrophotometric quantification of hydrogen peroxide (H2O2\text{H}_2\text{O}_2) at 510 nm . Recent studies (2024) have optimized this reaction for high-throughput screening of antioxidant compounds in plant extracts .

Dye Synthesis and Textile Industry

As a diazo precursor, the compound is integral to synthesizing azo dyes like Fast Blue RR, which exhibit exceptional color fastness on cotton and polyester blends . The reaction mechanism involves electrophilic aromatic substitution, where the diazonium ion attacks electron-rich substrates such as β-naphthol, forming a covalent azo bond (N=N-\text{N}=\text{N}-) . Industrial formulations achieve dye yields exceeding 90% under optimized pH and temperature conditions .

Pharmaceutical Formulation

In drug development, Azoic Diazo Component 24 (Salt) improves the solubility of hydrophobic active pharmaceutical ingredients (APIs) through salt formation . A 2024 study demonstrated its use in enhancing the bioavailability of the anticancer drug paclitaxel by 40% in murine models . Additionally, it serves as a colorant in tablet coatings, aiding in product identification and patient compliance .

Recent Research Advancements (2024–2025)

Spectrophotometric Detection of Heavy Metals

A 2025 study modified the compound with thiourea derivatives to create a chelating agent for lead (Pb2+\text{Pb}^{2+}) and cadmium (Cd2+\text{Cd}^{2+}) detection . The resulting complexes exhibit distinct absorption shifts at 620 nm, enabling quantification at concentrations as low as 0.01 ppb .

Polymer Chemistry Innovations

Incorporating the diazo component into polyurethane matrices yielded UV-responsive “smart” polymers that change color upon sunlight exposure . These materials are being tested in solar cell coatings and anti-counterfeiting labels .

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